1-(Cycloprop-2-en-1-yl)-2-methylbenzene
Description
1-(Cycloprop-2-en-1-yl)-2-methylbenzene is a bicyclic aromatic compound featuring a cyclopropene ring fused to a methyl-substituted benzene ring. The cyclopropene moiety introduces significant ring strain and unique electronic properties due to its conjugated π-system, making it reactive in cycloadditions, ring-opening reactions, and catalytic transformations.
Properties
CAS No. |
65051-83-4 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-cycloprop-2-en-1-yl-2-methylbenzene |
InChI |
InChI=1S/C10H10/c1-8-4-2-3-5-10(8)9-6-7-9/h2-7,9H,1H3 |
InChI Key |
QYZHPEQEBWHUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C=C2 |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Chemistry
- Building Block for Synthesis : The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules.
- Reactivity Studies : Due to its unique structure, it is often used to study reaction mechanisms involving cyclopropenes and their derivatives.
Pharmaceutical Applications
- Drug Development : Research has indicated that derivatives of 1-(Cycloprop-2-en-1-yl)-2-methylbenzene may exhibit biological activity, making them potential candidates for drug development. For example, studies have explored its role in synthesizing compounds with anti-inflammatory and analgesic properties .
- Targeted Delivery Systems : The compound's unique structure allows for modifications that can enhance the delivery of therapeutic agents, particularly in targeted cancer therapies .
Case Study 1: C-H Alkynylation of Arylcyclopropanes
Recent studies have demonstrated the effectiveness of using this compound in C-H alkynylation reactions. In one experiment, researchers achieved high regioselectivity when alkynylating arylcyclopropanes using visible light irradiation with ethynylbenziodoxolone (EBX) reagents . The results indicated that the compound could be efficiently scaled up for practical applications.
| Reaction Type | Conditions | Yield |
|---|---|---|
| C-H Alkynylation | Visible light irradiation | 92% |
| C-C Alkynylation | Varies with aryl substituents | Up to 81% |
Case Study 2: Synthesis of Functionalized Cyclopropenes
Another study focused on synthesizing functionalized cyclopropenes from this compound, highlighting its utility in producing complex structures with potential pharmaceutical relevance. The research emphasized the importance of electron-rich substituents for promoting reactivity and achieving higher yields .
Comparison with Similar Compounds
Cyclopropane vs. Cyclopropene Derivatives
- 1-Cyclopropyl-2-methylbenzene (): Structure: Replaces the cyclopropene with a saturated cyclopropane ring. Reactivity: Lacking the conjugated double bond, it is less reactive in [2+2] or [3+2] cycloadditions compared to cyclopropene derivatives. Applications: Primarily used in studies of steric effects in catalysis due to its rigid, non-conjugated structure.
Methyl 1-phenylcycloprop-2-enecarboxylate ():
- Structure : Contains an electron-withdrawing ester group on the cyclopropene ring.
- Reactivity : Enhanced electrophilicity at the cyclopropene double bond, facilitating nucleophilic additions.
- Spectroscopy : Distinct $ ^1H $ NMR signals for cyclopropene protons (δ 7.22 ppm) and IR absorption at 1661 cm$ ^{-1} $ (C=C stretching) .
Substituent Effects on Aromatic Rings
-
- Structure : Simple alkyl substitution (ethyl and methyl groups).
- Reactivity : Electron-donating alkyl groups stabilize the aromatic ring, reducing electrophilic substitution rates compared to electron-deficient systems.
- 1-(2-Nitrostyryl)-2-methylbenzene (): Structure: Nitro (-NO$ _2 $) and styryl (-CH=CH$ _2 $) substituents. Reactivity: Electron-withdrawing nitro group directs electrophilic attacks to specific positions but lowers yields in reductive cyclizations (e.g., 2d: 63% yield) due to steric hindrance .
Alkenyl and Allyl Derivatives
-
- Structure : Allyl (-CH$ _2 $-CH=CH$ _2 $) substituent.
- Reactivity : Undergoes Cope rearrangement or olefin metathesis, contrasting with the strained cyclopropene’s preference for cycloadditions.
1-Methyl-4-(prop-1-en-2-yl)benzene ():
- Structure : Isopropenyl (-C(CH$ _3 $)=CH$ _2 $) group.
- Applications : Used in polymerization studies, whereas cyclopropene derivatives are valued for transient reactivity in photoresponsive materials.
Data Table: Key Properties of Selected Analogues
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(Cycloprop-2-en-1-yl)-2-methylbenzene, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis of cyclopropane-containing aromatic compounds often involves strain-driven reactions. For this compound, a plausible route is the [2+1] cyclopropanation of 2-methylstyrene derivatives using carbene precursors (e.g., diazo compounds) under transition metal catalysis (e.g., Rh or Cu). Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst loading (1–5 mol%) significantly impact yield. For example, demonstrates a 32% yield for a structurally similar compound using column chromatography (SiO₂, pentane) for purification . Cyclopropane ring stability during synthesis can be enhanced by avoiding strong acids/bases and optimizing reaction time to minimize ring-opening side reactions .
Basic: How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and stereochemistry of this compound?
Methodological Answer:
¹H NMR is critical for confirming the cyclopropane ring and substituent positions. Key signals include:
- Cyclopropene protons : Two distinct doublets (δ ~5.5–6.5 ppm) with coupling constants (J ≈ 8–12 Hz) indicating vicinal coupling in the strained ring.
- Aromatic protons : A multiplet (δ ~6.9–7.3 ppm) for the 2-methylbenzene moiety, with splitting patterns confirming substitution positions.
- Methyl group : A singlet (δ ~2.3 ppm) for the -CH₃ substituent.
In , Z-(1-(Hex-1-en-1-yl)-2-methylbenzene shows analogous splitting patterns, with cyclopropene protons at δ 6.19–6.42 ppm . ¹³C NMR further corroborates the structure via signals for sp² carbons (δ ~125–135 ppm) and cyclopropane carbons (δ ~25–30 ppm) .
Advanced: What are the key challenges in maintaining the stability of the cyclopropane ring during functionalization reactions, and how can catalytic systems mitigate these issues?
Methodological Answer:
The high ring strain of cyclopropane (~27 kcal/mol) makes it prone to ring-opening under harsh conditions (e.g., strong acids, high temperatures). Functionalization strategies include:
- Mild Catalysts : Use of low-valent transition metals (e.g., Pd⁰, Rh⁰) to mediate cross-coupling without destabilizing the ring.
- Steric Protection : Bulky substituents on the cyclopropane ring (e.g., methyl groups) can reduce reactivity toward electrophiles. highlights chromium-catalyzed semi-hydrogenation of alkynes to alkenes, a method adaptable for cyclopropane derivatives to avoid over-reduction . Computational modeling (e.g., DFT) can predict reaction pathways to minimize side reactions .
Advanced: How does the electronic nature of the cycloprop-2-en-1-yl group influence the regioselectivity of electrophilic aromatic substitution (EAS) in 2-methylbenzene derivatives?
Methodological Answer:
The cycloprop-2-en-1-yl group acts as a strong electron-withdrawing group (EWG) due to conjugation with the aromatic π-system, directing EAS to the meta position relative to itself. This contrasts with methyl groups, which are electron-donating. For example, nitration of this compound would favor the meta position on the benzene ring. Comparative studies in on tert-butyl-substituted toluenes show how substituent electronic effects alter reactivity . Hammett σ constants or computational electrostatic potential maps can quantify this effect .
Advanced: What computational methods are employed to predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For cyclopropane derivatives, HOMO localization on the strained ring highlights susceptibility to ring-opening.
- Molecular Dynamics (MD) : Simulates thermal stability and solvent interactions. provides InChIKey data (NPWODWGAPOCPOS-UHFFFAOYSA-N) for structurally related compounds, enabling comparative modeling .
- NBO Analysis : Evaluates hyperconjugative interactions stabilizing the cyclopropane ring. For example, σ→π* interactions between C-C bonds and aromatic systems can reduce strain .
Basic: How can impurities or byproducts be identified and minimized during the synthesis of this compound?
Methodological Answer:
- Chromatographic Analysis : Use HPLC or GC-MS to detect byproducts (e.g., ring-opened alkenes or dimerization products). employs SiO₂ column chromatography (pentane eluent) to isolate the target compound .
- Reaction Monitoring : In-situ FTIR or NMR tracks carbene intermediates and avoids over-reaction. Adjusting stoichiometry of diazo precursors (1.1–1.5 equiv) reduces carbene dimerization .
Advanced: What are the applications of this compound in materials science or asymmetric catalysis?
Methodological Answer:
- Polymer Chemistry : The strained cyclopropane ring can act as a crosslinking agent in photopolymerization.
- Chiral Catalysis : Functionalization of the cyclopropane ring with chiral ligands (e.g., BINOL derivatives) enables asymmetric catalysis. demonstrates chirality transfer in related systems using enantioselective allenylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
